2-(((3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(((3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]oxazole” is a complex organic molecule that contains several heterocyclic rings, including an imidazo[1,2-a]pyridine ring and a benzo[d]oxazole ring . The molecule also contains a bromine and a chlorine atom, which could potentially make it reactive.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and halogen atoms . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromine and chlorine atoms, as well as the electron-rich sulfur atom . These atoms could potentially participate in various chemical reactions.Physical And Chemical Properties Analysis
Based on the structure, this compound is likely to be solid at room temperature with a relatively high melting point . It’s probably not very soluble in water but should be soluble in organic solvents .Applications De Recherche Scientifique
DNA Topoisomerase II Inhibitors
A study investigated the inhibitory activity of several compounds, including benzoxazole derivatives, on eukaryotic DNA topoisomerase II. This enzyme plays a critical role in DNA replication and cell division, making it a target for anticancer drug development. Among the compounds tested, certain derivatives exhibited significant inhibitory activity, suggesting potential as cancer therapeutics. This research highlights the importance of exploring benzoxazole derivatives for their biological activities and potential applications in cancer treatment (A. Pınar et al., 2004).
Fungicidal Activity
Another research focus has been on the fungicidal properties of triazole derivatives containing oxime ether and phenoxyl pyridine moieties. These compounds were designed, synthesized, and evaluated against various phytopathogens. Notably, certain derivatives displayed moderate to high fungicidal activities, with some showing broad-spectrum antifungal effects. The study underscores the potential of these compounds in agricultural applications for controlling fungal diseases (Hui Bai et al., 2020).
Gastric H+/K(+)-ATPase Inhibitors
Research into gastric acid secretion inhibitors has identified 2-[(2-Pyridylmethyl)sulfinyl]thienoimidazoles as potent inhibitors of gastric H+/K(+)-ATPase. This enzyme is responsible for acid secretion in the stomach, and its inhibition is a therapeutic strategy for treating acid-related disorders such as peptic ulcers and gastroesophageal reflux disease. The development of compounds like saviprazole highlights the therapeutic potential of thienoimidazole derivatives in managing acid-related gastrointestinal disorders (K. Weidmann et al., 1992).
Antimycobacterial Activity
The antimycobacterial properties of benzothiazole and imidazole compounds have been explored, with some synthesized fluorobenzothiazole incorporated imidazolines showing promising activity against tuberculosis. This research is particularly relevant due to the ongoing need for new antitubercular agents capable of combating resistant strains of Mycobacterium tuberculosis (B. Sathe et al., 2010).
Copper-Catalyzed Arylation
Copper-catalyzed direct 2-arylation has been applied to benzoxazoles and benzoimidazoles, leading to the synthesis of compounds with potential cytotoxic activities. This methodology facilitates the introduction of aryl and heteroaryl groups through C-H activation, expanding the toolkit for designing new molecules with biological activities. Some of the synthesized derivatives have shown potential cytotoxicity, indicating their possible use in cancer research (Nan-Nan Jia et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
2-[(3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrClN3OS/c16-14-11(18-13-6-5-9(17)7-20(13)14)8-22-15-19-10-3-1-2-4-12(10)21-15/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMKVZZZLJKKLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC3=C(N4C=C(C=CC4=N3)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.